4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide
Description
This compound is a quinazoline derivative characterized by a 6-bromo-4-oxo-2-sulfanylidene core, a methylene bridge linking the quinazolinone moiety to a benzamide group, and a 4-chlorophenethyl substituent on the benzamide nitrogen. The bromine atom at position 6 of the quinazoline ring enhances electron-withdrawing effects, while the sulfanylidene group at position 2 introduces thioamide-like reactivity .
Properties
CAS No. |
422287-34-1 |
|---|---|
Molecular Formula |
C24H19BrClN3O2S |
Molecular Weight |
528.85 |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C24H19BrClN3O2S/c25-18-7-10-21-20(13-18)23(31)29(24(32)28-21)14-16-1-5-17(6-2-16)22(30)27-12-11-15-3-8-19(26)9-4-15/h1-10,13H,11-12,14H2,(H,27,30)(H,28,32) |
InChI Key |
CZPHNAOOWKPDPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Thionation: The conversion of the carbonyl group to a thiocarbonyl group is carried out using Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Substitution Reactions: The final step involves the substitution of the quinazolinone core with the benzamide moiety, which is achieved through nucleophilic substitution reactions using appropriate benzoyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl and thiocarbonyl groups can be reduced to alcohols and thiols, respectively, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles (amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Substituted quinazolinone derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Physicochemical Properties
- LogP : The target compound’s logP is estimated to be higher than the sulfonamide analogue () due to the 4-chlorophenethyl group but lower than styryl derivatives due to polar sulfanylidene and amide groups.
- Solubility : Sulfanylidene and benzamide functionalities may enhance aqueous solubility compared to purely aromatic analogues (e.g., ) .
Biological Activity
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide is a synthetic organic compound belonging to the quinazolinone derivatives. Its complex structure, characterized by the presence of a bromine atom and a benzamide moiety, suggests significant potential for various biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 481.4 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C22H24BrN4O2S |
| Molecular Weight | 481.4 g/mol |
| Solubility | Soluble in DMSO |
| Purity | Typically >95% |
The presence of functional groups such as bromine and sulfur may enhance its biological activity through increased reactivity and binding affinity to target molecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies indicate that it may inhibit certain enzymes or receptors involved in cancer metabolism and microbial resistance. The mechanisms can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways critical for cell survival and proliferation.
- Antimicrobial Activity : Its structure suggests potential activity against bacterial strains by disrupting cell wall synthesis or function.
Antitumor Properties
Research indicates that quinazolinone derivatives exhibit notable antitumor activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell cycle progression. The specific antitumor effects of this compound are still under investigation, but preliminary data suggest promising outcomes in various cancer models.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several bacterial strains. In vitro studies demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
Several case studies have explored the biological effects of similar quinazolinone derivatives:
- Study on Anticancer Activity : A study reported that a closely related quinazolinone derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy.
- Antimicrobial Screening : Another investigation evaluated a series of quinazolinone compounds for their antibacterial properties, with some derivatives showing effective inhibition against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving bromoanthranilic acid derivatives and chloroacetyl intermediates. For example, analogous quinazoline derivatives are synthesized by reacting 3-amino-6-methyl-5-[(E)-phenyldiazenyl]-2-thioxo-2,5-dihydropyrimidine-4(3H)-one with 2-(chloroacetyl)amino benzoic acid under reflux conditions in ethanol . Key intermediates include halogenated quinazolinones and substituted benzamides, which are purified via recrystallization.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Melting Point Analysis : Used to assess purity (e.g., compounds with deviations >2°C suggest impurities) .
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and sulfanylidene/thione tautomerism. For example, quinazoline derivatives show characteristic peaks at δ 7.2–8.5 ppm for aromatic protons and δ 160–180 ppm for carbonyl carbons .
- FT-IR : Absorbance at ~1670 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., enzyme isoforms, bacterial strains). To address this:
- Comparative Assays : Use standardized protocols (e.g., MIC testing against Gram-positive vs. Gram-negative bacteria) .
- Enzyme Profiling : Investigate selectivity for bacterial vs. mammalian PPTases (e.g., AcpS vs. human PPTases) to clarify target specificity .
- Statistical Analysis : Apply multivariate regression to correlate structural modifications (e.g., bromo vs. chloro substituents) with activity trends .
Q. What strategies optimize the microwave-assisted synthesis of related quinazoline derivatives to improve yield?
- Methodological Answer : Microwave irradiation reduces reaction times and improves yields by enhancing reaction homogeneity. For example:
- Grimmel’s Conditions : Use acetonitrile as a solvent with microwave heating at 120°C for 20 minutes to achieve ~85% yield for sulfonamide-quinazoline hybrids .
- Catalytic Additives : Introduce TBAB (tetrabutylammonium bromide) to stabilize intermediates during cyclization .
Q. How does the sulfanylidene/thione tautomerism influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The thione form (C=S) enhances hydrogen-bonding interactions with enzyme active sites, while the sulfanylidene tautomer (C-SH) may participate in redox reactions.
- X-ray Crystallography : Resolve tautomeric states in solid-state structures (e.g., bond lengths: C=S ~1.65 Å vs. C-SH ~1.82 Å) .
- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict dominant tautomers under physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
